N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butyramide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, has been reported in the literature . These molecules were designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones in which the heterocyclic imide ring has been changed into a chain amide bound . The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .Molecular Structure Analysis
The molecular structure of “N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butyramide” consists of a phenylpiperazine moiety linked to a butyramide group via a sulfonyl bridge.Physical And Chemical Properties Analysis
“N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butyramide” is a solid compound. Further physical and chemical properties are not available in the current literature.Scientific Research Applications
Acetylcholinesterase Inhibitors
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD). These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . Among them, compound 6g exhibited the most potent inhibitory activity against AChE with IC 50 of 0.90 µM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 µM .
Alzheimer’s Disease Treatment
The compound has been studied for its potential use in the treatment of Alzheimer’s disease. The results showed that compound 6g could be considered as a lead compound for the development of AD drugs .
Antimicrobial Activity
The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
DPPH Scavenging
The compound has been evaluated for its DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging activity, which is a measure of its antioxidant potential .
Analgesic and Anti-inflammatory Agent
The compound has also been evaluated for its potential as an analgesic and anti-inflammatory agent .
Mechanism of Action
Target of Action
The primary target of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butyramide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butyramide interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission .
Biochemical Pathways
The compound affects the cholinergic neurotransmission pathway. By inhibiting AChE, it prevents the hydrolysis of acetylcholine, leading to an increase in acetylcholine levels. This can enhance cognitive function, particularly in conditions where acetylcholine levels are deficient, such as Alzheimer’s disease .
Result of Action
The inhibition of AChE by N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butyramide results in increased acetylcholine levels, which can enhance cholinergic neurotransmission and potentially improve cognitive function . This makes the compound a potential candidate for the treatment of conditions characterized by reduced acetylcholine levels, such as Alzheimer’s disease .
Future Directions
The future directions for “N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butyramide” and similar compounds could involve further exploration of their potential anticonvulsant activity and their interaction with neuronal voltage-sensitive sodium channels . Further studies could also explore the synthesis of new derivatives and their potential therapeutic applications.
properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-2-6-16(20)17-9-14-23(21,22)19-12-10-18(11-13-19)15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDKCYUIBODVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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